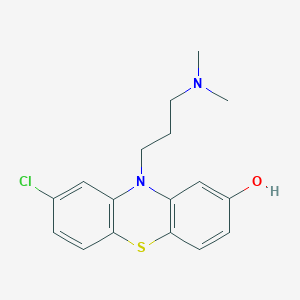

8-Hydroxychlorpromazine

Vue d'ensemble

Description

8-Hydroxychlorpromazine is a derivative of chlorpromazine, which is a phenothiazine antipsychotic . It contains a total of 43 bonds, including 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds .

Synthesis Analysis

The synthesis of this compound involves multi-step processes. The 7,8-dihydroxy derivatives of chlorpromazine were prepared through these multi-step syntheses . The conditions of the synthesis were optimized, and the structures were confirmed .

Molecular Structure Analysis

The molecular structure of this compound includes 43 bonds in total, with 24 non-H bonds, 12 multiple bonds, 4 rotatable bonds, and 12 aromatic bonds . The molecular formula is C17H19ClN2OS .

Chemical Reactions Analysis

The chemical reactions of this compound involve the oxidation of phenothiazine by cerium (IV) in acidic media, leading to the formation of a color product . The reactions are based on chemical reactions and assessing the kinetics or reaching the equilibrium state relies on spectrophotometry .

Applications De Recherche Scientifique

Activité antipsychotique

8-Hydroxychlorpromazine, un dérivé de la chlorpromazine, appartient à la classe des neuroleptiques phénothiaziniques. Comme son composé parent, il agit comme un antagoniste puissant du récepteur dopaminergique D2. Par conséquent, il présente des effets antipsychotiques et a été largement utilisé dans le traitement de la schizophrénie, des troubles psychotiques et de la phase maniaque des troubles bipolaires .

Mécanismes métaboliques et interaction avec le cytochrome P450

Comprendre les voies métaboliques de l'this compound est crucial pour prédire ses effets et ses effets secondaires potentiels. La recherche a montré qu'il subit une N-désalkylation, une S-oxydation et une hydroxylation aromatique. Notamment, la N-déméthylation est la voie métabolique la plus favorable, conduisant à la mono-N-désméthylchlorpromazine. De plus, l'this compound est l'un des métabolites possibles .

Hépatotoxicité et agranulocytose

Alors que l'this compound partage certaines similitudes avec la chlorpromazine, il est essentiel d'explorer ses effets secondaires spécifiques. L'hépatotoxicité (lésions hépatiques) et l'agranulocytose (diminution du nombre de globules blancs) sont des préoccupations potentielles associées à ce composé. Les chercheurs continuent d'étudier ces effets indésirables .

Affections cutanées et effets oculaires

Des doses élevées d'this compound peuvent entraîner des affections cutanées et des effets oculaires. Des réactions cutanées et un œdème cornéen irréversible rare mais grave ont été rapportés. Les cliniciens doivent identifier ces problèmes rapidement pour prévenir les complications à long terme .

Relation avec la 7-Hydroxychlorpromazine

La concentration plasmatique de la 7-hydroxychlorpromazine, un autre métabolite, est pertinente en pratique clinique. Les chercheurs ont étudié sa relation avec la dose orale et le contrôle clinique global. Comprendre cette relation peut guider les stratégies de dosage et la gestion des patients .

Applications potentielles au-delà de la psychiatrie

Bien qu'elle soit principalement étudiée dans des contextes psychiatriques, les propriétés uniques de l'this compound peuvent trouver des applications au-delà de la thérapie antipsychotique. Les chercheurs explorent son potentiel dans d'autres domaines, tels que la neurobiologie, l'immunologie et le développement de médicaments.

Safety and Hazards

Mécanisme D'action

Target of Action

8-Hydroxychlorpromazine, a metabolite of chlorpromazine, primarily targets the dopaminergic D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as reward, addiction, and movement.

Mode of Action

This compound acts as a strong antagonist of the dopaminergic D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound blocks the action of dopamine, a neurotransmitter, at the D2 receptor, thereby inhibiting its effects.

Biochemical Pathways

The metabolic mechanisms of chlorpromazine, from which this compound is derived, are characterized by three types: S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes result in the formation of different metabolites, including this compound . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .

Pharmacokinetics

The pharmacokinetics of chlorpromazine, the parent compound of this compound, exhibits multicompartmental characteristics with wide between-subject variability . The systemic clearance of chlorpromazine is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . The high degree of variability in the pharmacokinetics of chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .

Result of Action

The action of this compound results in the inhibition of the physiological effects of dopamine. This can lead to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and the manic phase of bipolar disorders, which are thought to be associated with overactivity in the dopaminergic system .

Action Environment

The action of this compound is influenced by the enzymatic environment in the body. For instance, the metabolic mechanisms of chlorpromazine are catalyzed by cytochrome P450 isoenzyme 1A2 , a highly important activating enzyme of the cytochrome P450 family . The clearance of chlorpromazine, and by extension this compound, occurs extensively in the liver .

Analyse Biochimique

Biochemical Properties

8-Hydroxychlorpromazine is involved in various metabolic mechanisms, including S-oxidation, aromatic hydroxylation, and N-dealkylation . It interacts with cytochrome P450 isoenzyme 1A2, a highly important activating enzyme of the cytochrome P450 family .

Cellular Effects

It is known that chlorpromazine, the parent drug, can cause side effects such as hepatotoxicity and agranulocytosis . These effects are thought to be due to the formation of reactive metabolites like this compound .

Molecular Mechanism

The molecular mechanism of this compound involves various metabolic pathways. The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation, followed by S5-oxidation . This compound is one of the possible metabolites of these reactions .

Temporal Effects in Laboratory Settings

It is known that the metabolic mechanisms of chlorpromazine, which lead to the formation of this compound, involve several steps .

Metabolic Pathways

This compound is involved in the metabolic pathways of chlorpromazine, which include S-oxidation, aromatic hydroxylation, and N-dealkylation . These reactions are catalyzed by cytochrome P450 isoenzyme 1A2 .

Transport and Distribution

It is known that chlorpromazine, the parent drug, can be distributed in various tissues .

Subcellular Localization

It is known that chlorpromazine, the parent drug, can perturb the subcellular localization of certain proteins .

Propriétés

IUPAC Name |

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUDVAYGFVRZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192510 | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3926-67-8 | |

| Record name | 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxychlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

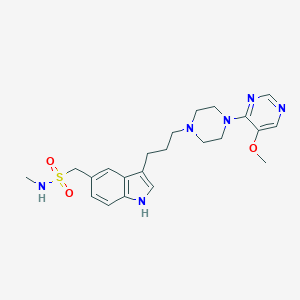

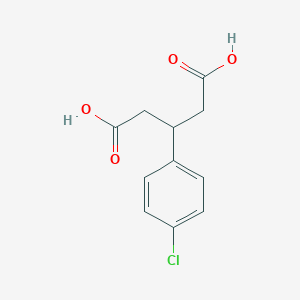

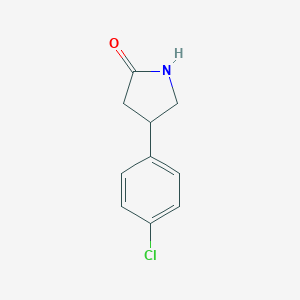

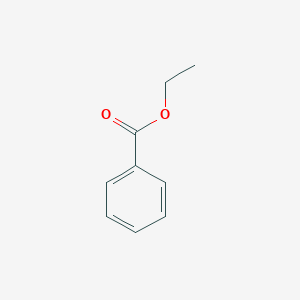

Feasible Synthetic Routes

Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?

A1: Research indicates that this compound, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.

Q2: How does the structure of this compound compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?

A2: this compound is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.

Q3: Are there established methods for synthesizing this compound in a laboratory setting?

A3: Yes, this compound can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of this compound for further in vitro and in vivo studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)